molecular formula C10H16N2O B1622780 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol CAS No. 869942-13-2

2-[(Pyridin-4-ylmethyl)amino]butan-1-ol

Cat. No.: B1622780
CAS No.: 869942-13-2
M. Wt: 180.25 g/mol
InChI Key: MNDDVQNBQVPGAG-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-ylmethyl)amino]butan-1-ol is a chemical compound with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol It is characterized by the presence of a pyridine ring attached to a butanol chain via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol typically involves the reaction of pyridine derivatives with butanol derivatives under specific conditions. One common method involves the reaction of 4-pyridinemethanamine with 1-butanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-[(Pyridin-4-ylmethyl)amino]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-[(Pyridin-3-ylmethyl)amino]butan-1-ol
  • 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol
  • 2-[(Pyridin-4-ylmethyl)amino]pentan-1-ol

Uniqueness: 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-10(8-13)12-7-9-3-5-11-6-4-9/h3-6,10,12-13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDDVQNBQVPGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405870
Record name ST4145997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-13-2
Record name ST4145997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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